Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC18341627
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BrNO3 |
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Molecular Weight | 274.11 g/mol |
IUPAC Name | ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6,9,13H,2,5H2,1H3 |
Standard InChI Key | JAYJKEDWHLXNAL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(C1=NC=C(C=C1)Br)O |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s IUPAC name is ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate, with the following key identifiers:
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Molecular Formula: C₁₀H₁₂BrNO₃
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Molecular Weight: 274.11 g/mol
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SMILES: CCOC(=O)CC(C1=NC=C(C=C1)Br)O
The presence of a bromine atom enhances electrophilic substitution reactivity, while the hydroxypropanoate group contributes to hydrogen bonding and solubility in polar solvents .
Spectral Characteristics
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IR Spectroscopy: Peaks at ~1707 cm⁻¹ (ester C=O stretch) and ~3145 cm⁻¹ (O-H stretch) confirm functional groups .
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NMR: ¹H NMR signals include δ 8.30 (pyridine-H), δ 4.48 (ester CH₂), and δ 1.43 (ester CH₃) .
Synthesis Methodologies
Key Synthetic Routes
Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate is synthesized via multi-step protocols, often involving bromination and esterification:
Oxidation Steps
Patents describe oxidation using potassium persulfate in acetonitrile, achieving yields of 75–80% .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor for antiviral and anticancer agents. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .
Agrochemical Development
In agrochemistry, derivatives exhibit insecticidal activity by targeting nicotinic acetylcholine receptors .
Material Science
The hydroxypropanoate group enables polymerization into biodegradable plastics, though this application remains exploratory .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound modulates FK506-binding proteins (FKBPs), particularly FKBP51, implicated in neurodegenerative diseases. Structural analogs show IC₅₀ values of 0.5–2.0 µM .
Antimicrobial Properties
Derivatives exhibit broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL) against Staphylococcus aureus and Escherichia coli .
Comparative Data
Property | Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate | Ethyl 3-Bromo-2-oxopropanoate |
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Molecular Weight | 274.11 g/mol | 195.01 g/mol |
Boiling Point | Not reported | 187.5°C |
Key Applications | Drug intermediates, agrochemicals | Polymer precursors |
Toxicity (LD₅₀, rat) | Not established | 320 mg/kg |
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